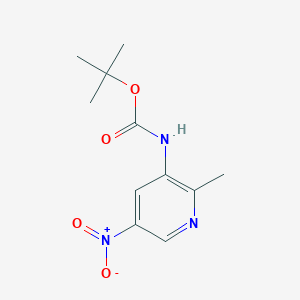

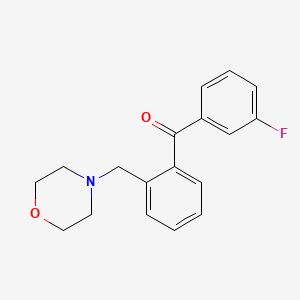

3'-Fluoro-2-morpholinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various fluorinated benzophenone derivatives and related compounds has been explored in several studies. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been developed to study the electronic and spatial structure of this biologically active molecule . Similarly, an alternative approach to synthesize enantiomerically pure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in the synthesis of aprepitant, was described using diastereomeric salt crystallization and subsequent alkylation and cyclization steps . Another study reported the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride through amination and cyclization in a nonproton polar solvent, followed by acidification, which resulted in a high yield of 82.7% .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Single crystal X-ray analysis revealed that the molecule of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exists in a monoclinic P21/c space group . The structure of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was confirmed by X-ray diffraction studies, showing that the piperidine and morpholine rings adopt a chair conformation . The synthesized 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride's structure was confirmed by IR and 1H NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were optimized for various purposes, such as achieving high enantiopurity in the case of the aprepitant intermediate or high yield in the synthesis of 2-morpholinol hydrochloride . The reaction conditions were tailored to be robust and suitable for commercial scale implementation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were inferred from their molecular structures and the intermolecular interactions present in the crystals. Hirshfeld surface analysis was used to study these interactions for both the hepatitis B inhibitor and the novel bioactive heterocycle . The stability of the molecules was attributed to inter and intra-molecular hydrogen bonds . Additionally, the fluorinated benzophenone derivatives were evaluated for their multipotent properties against targets relevant to Alzheimer's disease, with some derivatives showing balanced micromolar potency .

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

Fluorinated benzophenone derivatives, related to 3'-Fluoro-2-morpholinomethyl benzophenone, have shown promise as multipotent agents against Alzheimer's disease. These compounds, including derivatives like compound 12, demonstrated balanced micromolar potency against targets such as β-secretase and acetylcholinesterase, also countering intracellular ROS formation. Compound 12, in particular, is highlighted for its lack of toxic effects and potential as an effective anti-Alzheimer's drug candidate (Belluti et al., 2014).

Skin Health and Sunscreen Applications

Benzophenone-3, a compound related to 3'-Fluoro-2-morpholinomethyl benzophenone, is commonly used in sunscreens and skincare products. Studies have investigated the effects of this compound on skin cells, particularly in the context of skin extracellular matrix components. Research indicates that benzophenone-3 can cause changes at various levels, including collagen, decorin, elastin, and the expression or activity of certain enzymes. The study also explored the protective effects of rosmarinic acid against these changes (Galicka & Sutkowska-Skolimowska, 2021).

Photochemistry and Material Science

Benzophenone photophores, which are structurally related to 3'-Fluoro-2-morpholinomethyl benzophenone, have extensive applications in biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties enable applications like binding site mapping, target identification, proteome profiling, bioconjugation, and surface grafting. These photophores are also advantageous due to their low reactivity towards water, stability in ambient light, and convenient excitation at 365 nm (Dormán et al., 2016).

Antitumor Activity

Research on novel benzophenone derivatives, including those structurally similar to 3'-Fluoro-2-morpholinomethyl benzophenone, has shown potent cytotoxic and antitumor activities. These derivatives demonstrated significant activity against certain types of cancer cells in vitro and in vivo, indicating their potential in antitumor applications (Kumazawa et al., 1997).

Propiedades

IUPAC Name |

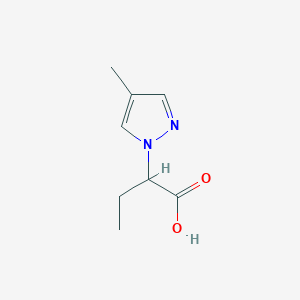

(3-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEQZCADUFKDJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643538 |

Source

|

| Record name | (3-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-2-morpholinomethyl benzophenone | |

CAS RN |

898750-41-9 |

Source

|

| Record name | (3-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)

![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)